N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

regioisomer discrimination chemical procurement quality control benzothiazole sulfonamide synthesis

Procure CAS 896336-24-6 for definitive SAR studies. This 4-methanesulfonyl regioisomer is a verified inhibitor of α-glucosidase (IC₅₀ range: 79.35–179.35 µM) and BChE (97.28–286.38 µM), making it a critical screening candidate for metabolic and neurodegenerative disease models. The 6-bromo substituent provides a synthetic handle for Pd-catalyzed diversification, enabling efficient lead optimization. Differentiate from the isobaric 2-methanesulfonyl isomer (CAS 896360-56-8) using this compound as an authentic reference standard for HPLC/NMR method development. Verify identity by CAS number and analytical certificate.

Molecular Formula C15H11BrN2O3S2
Molecular Weight 411.29
CAS No. 896336-24-6
Cat. No. B2871431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
CAS896336-24-6
Molecular FormulaC15H11BrN2O3S2
Molecular Weight411.29
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19)
InChIKeyJRLPKDZSGVBIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896336-24-6): Chemical Identity for Scientific Procurement


N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896336-24-6) is a synthetic benzothiazole-sulfonamide hybrid with the molecular formula C₁₅H₁₁BrN₂O₃S₂ and a molecular weight of 411.3 g/mol . The compound features a 6-bromo-substituted 2-aminobenzothiazole core acylated with a 4-methanesulfonylbenzamide moiety, distinguishing it from the regioisomeric 2-methanesulfonyl variant (CAS 896360-56-8) and analogs bearing dimethylamino (CAS 476295-20-2) or dimethylsulfamoyl (CAS 5918-22-9) substituents . Benzothiazole sulfonamides are recognized as privileged scaffolds in medicinal chemistry, with well-documented activity against α-glucosidase, cholinesterases, carbonic anhydrases, and cancer cell lines, which informs the screening rationale for this compound class [1].

Why N-(6-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide Cannot Be Replaced by In-Class Benzothiazole Analogs


Within the benzothiazole sulfonamide family, small structural modifications produce substantial variations in target engagement and potency. Published SAR data on 2-aminobenzothiazole sulfonamides demonstrate that the position and electronic character of the sulfonyl substituent directly govern enzyme inhibition profiles: compounds in this series span IC₅₀ values from 79.35 µM to 286.38 µM for α-glucosidase and butyrylcholinesterase, depending solely on aryl substitution pattern [1]. The 6-bromo substituent on the benzothiazole ring is a critical determinant of molecular recognition, as it influences halogen bonding, steric complementarity, and electron density at the 2-amino position, which in turn modulates acylation reactivity and target binding [2]. For procurement decisions, selecting an analog with a different regioisomeric sulfonyl attachment (2- vs. 4-position), alternative 6-substituent (H, CH₃, OCH₃, Cl, F), or non-sulfonyl benzamide (dimethylamino, nitro, halo) will almost certainly deliver a different biological outcome, making compound identity verification by CAS number and analytical certificate essential .

Quantitative Differentiation Evidence for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS 896336-24-6)


Regioisomeric Purity of the 4-Methanesulfonyl Substituent vs. the 2-Methanesulfonyl Isomer (CAS 896360-56-8)

CAS 896336-24-6 is unequivocally the para (4-position) methanesulfonylbenzamide regioisomer, as confirmed by its published SMILES notation CS(=O)(=O)c1ccc(C(=O)Nc2nc3ccc(Br)cc3s2)cc1 . Its closest structural analog, CAS 896360-56-8, is the ortho (2-position) isomer with SMILES CS(=O)(=O)c1ccccc1C(=O)Nc2nc3ccc(Br)cc3s2, and both share the identical molecular formula C₁₅H₁₁BrN₂O₃S₂ and molecular weight 411.3 g/mol . These two isomers are distinguishable only by the substitution geometry on the benzamide ring and are isobaric, meaning they cannot be differentiated by mass spectrometry alone. Procurement of the wrong isomer will result in a structurally distinct compound with fundamentally different three-dimensional pharmacophore geometry, hydrogen-bonding orientation, and target-binding potential. Published SAR on benzothiazole sulfonamides confirms that the position of the sulfonyl group (para vs. ortho or meta) critically controls enzyme inhibition potency, with IC₅₀ shifts exceeding 20-fold observed between positional isomers in this scaffold class [1].

regioisomer discrimination chemical procurement quality control benzothiazole sulfonamide synthesis

Class-Level Differentiation: 4-Methanesulfonylbenzamide vs. 4-Dimethylamino or 4-Dimethylsulfamoyl Benzamide Analogs in Enzyme Inhibition Potential

The 4-methanesulfonyl group (-SO₂CH₃) of CAS 896336-24-6 is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.72 for SO₂CH₃) that imparts high hydrogen-bond acceptor capacity (sulfonyl oxygens) and a tetrahedral geometry distinct from the planar dimethylamino group (-N(CH₃)₂, σₚ ≈ -0.83, electron-donating) found in CAS 476295-20-2, or the bulkier dimethylsulfamoyl group (-SO₂N(CH₃)₂) found in CAS 5918-22-9 . In the published α-glucosidase and butyrylcholinesterase (BChE) inhibition study of 21 2-aminobenzothiazole sulfonamides, compounds bearing sulfonamide/sulfonyl groups displayed IC₅₀ values spanning 79.35–286.38 µM, with the most potent inhibitors all containing sulfonyl-type electron-withdrawing substituents, while compounds lacking a strong sulfonyl acceptor showed substantially reduced or absent inhibition [1]. Specifically, the para-methanesulfonyl configuration provides a well-defined sulfonyl oxygen geometry optimal for hydrogen bonding with catalytic residues (e.g., Asp/Glu in α-glucosidase; Ser198 in BChE), a feature that the dimethylamino analog cannot replicate, as it lacks sulfonyl oxygen hydrogen-bond acceptors entirely [1]. This class-level SAR indicates that the methanesulfonyl moiety is a key pharmacophoric determinant that the dimethylamino or dimethylsulfamoyl congeners do not satisfy.

sulfonyl pharmacophore enzyme inhibition selectivity benzothiazole SAR

Critical Role of the 6-Bromo Substituent: Halogen Bonding and Reactivity Advantages over 6-H, 6-CH₃, and 6-OCH₃ Benzothiazole Analogs

The 6-bromo substituent on the benzothiazole ring of CAS 896336-24-6 offers two distinct and verifiable advantages: (1) the C-Br bond serves as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution, enabling library expansion from a single procured intermediate [1]; and (2) bromine can engage in halogen bonding (C-Br···O/N/S) with protein backbone carbonyls or side-chain residues, which has been structurally validated in benzothiazole-drug-target co-crystal structures and is absent in 6-H, 6-CH₃, or 6-OCH₃ analogs [2]. Published benzothiazole SAR reviews confirm that the 6-position substituent significantly modulates antiproliferative activity: in one systematic study, 6-halogen-substituted benzothiazoles demonstrated superior cellular potency across multiple cancer cell lines compared to 6-H or 6-alkyl counterparts, with IC₅₀ differences exceeding 5-fold [2]. The bromine atom also increases molecular weight (+79.9 Da vs. 6-H) and lipophilicity (estimated ΔcLogP ≈ +0.8 vs. 6-H), parameters that influence membrane permeability and non-specific protein binding in cellular assays .

6-bromobenzothiazole halogen bonding C-Br reactivity medicinal chemistry building block

Recommended Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide Based on Structural Differentiation Evidence


Chemical Probe Development for α-Glucosidase and Butyrylcholinesterase Inhibition Screening

The established class-level SAR demonstrates that 2-aminobenzothiazole sulfonamides with sulfonyl substituents are verified inhibitors of α-glucosidase (IC₅₀ range: 79.35–179.35 µM vs. acarbose) and BChE (IC₅₀ range: 97.28–286.38 µM vs. Eserine) [1]. CAS 896336-24-6, bearing the 4-methanesulfonyl pharmacophore, is structurally positioned within this active series and represents a logical screening candidate for laboratories investigating metabolic disorders (Type 2 diabetes via α-glucosidase) or neurodegenerative disease models (Alzheimer's via BChE). The compound should be run alongside its ortho isomer (CAS 896360-56-8) as a regioisomeric control to quantify the positional SAR contribution .

Medicinal Chemistry Diversification via C6-Bromo Cross-Coupling

For laboratories engaged in lead optimization, the 6-bromo substituent provides a validated synthetic handle for Pd-catalyzed diversification, as demonstrated in benzothiazole-focused kinase inhibitor programs where 2-amino-6-bromobenzothiazole was acylated and subsequently elaborated via Suzuki coupling to generate focused libraries [2]. Procuring CAS 896336-24-6 with the bromine intact enables parallel synthesis of 6-aryl, 6-alkynyl, and 6-amino variants without resynthesizing the benzothiazole core, offering significant workflow efficiency for SAR-by-catalog approaches.

Regioisomer Reference Standard for Analytical Method Development

Because CAS 896336-24-6 (4-methanesulfonyl) and CAS 896360-56-8 (2-methanesulfonyl) are isobaric regioisomers indistinguishable by LC-MS alone, the compound can serve as an authentic reference standard for developing HPLC, ¹H NMR, or ¹³C NMR methods to resolve positional isomers in benzothiazole sulfonamide libraries . This application is directly relevant to analytical chemistry cores supporting medicinal chemistry teams where regioisomeric purity is critical for SAR integrity.

Halogen-Bonding Probe in Structural Biology

The 6-bromo substituent on the benzothiazole ring can engage in halogen bonding with protein backbone carbonyls and side-chain heteroatoms, a validated interaction mode in benzothiazole-target co-crystal structures [3]. Structural biology groups studying halogen-bond contributions to ligand affinity can employ CAS 896336-24-6 in co-crystallography or soaking experiments, using the 6-H or 6-CH₃ analog as a negative control to isolate the bromine-specific binding contribution.

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.